6-mercaptopurine riboside

Übersicht

Beschreibung

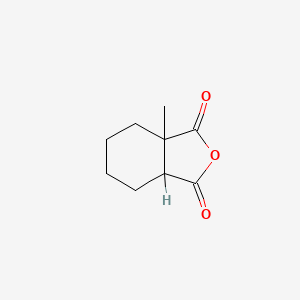

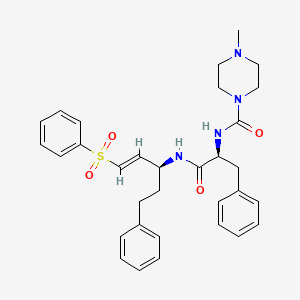

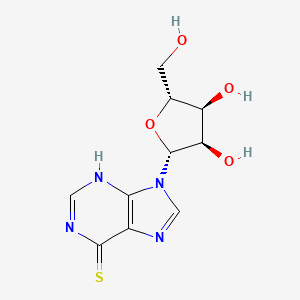

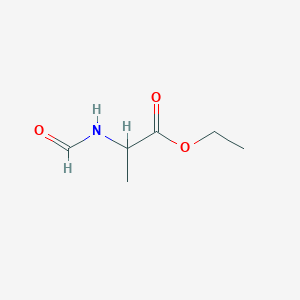

Thioinosine, also known as 6-thioinosine, is a thiopurine nucleoside analog. It is structurally similar to inosine but contains a sulfur atom in place of the oxygen atom at the 6-position of the purine ring. This modification imparts unique chemical and biological properties to thioinosine, making it a compound of interest in various scientific fields .

Wirkmechanismus

Target of Action

Thioinosine, also known as thioinosine monophosphate (TIMP), is an intermediate metabolite of azathioprine, an immunosuppressive drug . The primary targets of thioinosine are the enzymes hypoxanthine-guanine phosphoribosyl transferase (HPRT) and inosine monophosphate dehydrogenase (IMPDH) . These enzymes play crucial roles in purine metabolism, which is essential for DNA and RNA synthesis.

Mode of Action

Thioinosine interacts with its targets, HPRT and IMPDH, through a series of metabolic reactions. The first step in the metabolism of azathioprine is the conversion into 6-thioinosine monophosphate (6-TIMP) by HPRT. 6-TIMP is further metabolized by IMPDH, resulting in the formation of pharmacologically active 6-thioguanine nucleotides .

Biochemical Pathways

Thioinosine affects the purine salvage pathway, a critical biochemical pathway involved in recycling purine bases from degraded nucleic acids . By interacting with HPRT and IMPDH, thioinosine influences the production of guanine nucleotides, which are essential components of DNA and RNA. This interaction can lead to changes in cellular functions and responses.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of thioinosine are crucial for its bioavailability and therapeutic efficacy. It is known that thioinosine, as a metabolite of azathioprine, undergoes complex metabolic processes involving various enzymes .

Result of Action

The molecular and cellular effects of thioinosine’s action are primarily related to its influence on purine metabolism. By affecting the production of guanine nucleotides, thioinosine can impact DNA and RNA synthesis, potentially influencing cell proliferation and function . Additionally, thioinosine has been found to inhibit adipocyte differentiation, suggesting a role in regulating adipogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of thioinosine. For instance, the efficacy of thioinosine can be affected by factors such as the patient’s genetic makeup, disease state, and the presence of other medications

Biochemische Analyse

Biochemical Properties

Thioinosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been associated with the efficacy of thiopurine drugs, where the methyl thioinosine monophosphate (meTIMP)/6-thioguanine nucleotide (6-TGN) concentration ratio has been linked to drug efficacy .

Cellular Effects

Thioinosine has various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Thioinosine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thioinosine change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Thioinosine vary with different dosages in animal models

Metabolic Pathways

Thioinosine is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can affect metabolic flux or metabolite levels . The specific metabolic pathways that Thioinosine is involved in are still being studied.

Transport and Distribution

Thioinosine is transported and distributed within cells and tissues It can interact with various transporters or binding proteins, and it can affect its localization or accumulation

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Thioinosin kann aus kommerziell erhältlichem Inosin durch eine Reihe chemischer Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die folgenden Schritte:

Oxidations-/Reduktionsreaktion: Inosin wird zunächst oxidiert, um ein 6-Oxo-Zwischenprodukt zu bilden.

Substitutionsreaktion: Das 6-Oxo-Zwischenprodukt unterliegt einer Substitutionsreaktion mit einem Thiolreagenz, um das Schwefelatom an der 6-Position einzuführen und Thioinosin zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Thioinosin beinhaltet typischerweise die großtechnische Synthese unter Verwendung ähnlicher chemischer Wege, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess kann zusätzliche Reinigungsschritte wie Umkristallisation und Chromatographie umfassen, um sicherzustellen, dass das Endprodukt den Industriestandards entspricht .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Thioinosin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Thioinosin kann oxidiert werden, um Disulfid-verbrückte Dimere oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Thioinosin zurück in seine entsprechende Thiolform umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Reduktionsmittel wie Natriumborhydrid.

Substitution: Thiolreagenzien oder andere Nucleophile unter basischen Bedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: Disulfid-verbrückte Dimere.

Reduktion: Thiol-Derivate.

Substitution: Verschiedene substituierte Purin-Nukleoside.

4. Wissenschaftliche Forschungsanwendungen

Thioinosin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Baustein für die Synthese modifizierter Nucleoside und Nukleotide verwendet.

Biologie: Untersuchung seiner Auswirkungen auf zelluläre Prozesse und als Werkzeug zur Untersuchung des Nukleinsäurestoffwechsels.

Medizin: Untersuchung seines Potenzials für therapeutische Anwendungen, einschließlich als Antikrebs- und Antiviralsmittel.

Industrie: Verwendung bei der Entwicklung diagnostischer Tests und als Referenzstandard in der analytischen Chemie

5. Wirkmechanismus

Thioinosin entfaltet seine Wirkungen durch verschiedene Mechanismen:

Einbau in Nukleinsäuren: Thioinosin kann in DNA und RNA eingebaut werden, was zu Störungen der Nukleinsäure-Synthese und -Funktion führt.

Hemmung von Enzymen: Thioinosin kann Enzyme hemmen, die am Purinstoffwechsel beteiligt sind, wie z. B. Inosin-Monophosphat-Dehydrogenase, was zu veränderten zellulären Nukleotidpools führt.

Induktion von Apoptose: Thioinosin kann Apoptose in bestimmten Zelltypen induzieren, was zu seinen potenziellen Antikrebswirkungen beiträgt

Ähnliche Verbindungen:

6-Thioguanin: Ein weiteres Thiopurin-Nucleotid-Analogon mit ähnlichen Antikrebswirkungen.

6-Mercaptopurin: Ein Thiopurin, das zur Behandlung von Leukämie und Autoimmunerkrankungen eingesetzt wird.

Azathioprin: Ein Prodrug, das im Körper in 6-Mercaptopurin umgewandelt wird und als Immunsuppressivum eingesetzt wird

Einzigartigkeit von Thioinosin: Thioinosin ist unter den Thiopurinen einzigartig aufgrund seiner spezifischen Schwefelsubstitution an der 6-Position, die ihm eine distinkte chemische Reaktivität und biologische Aktivität verleiht. Dies macht es zu einem wertvollen Werkzeug zur Untersuchung des Nukleinsäurestoffwechsels und zur Erforschung neuer therapeutischer Anwendungen .

Wissenschaftliche Forschungsanwendungen

Thioinosine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.

Biology: Studied for its effects on cellular processes and as a tool for investigating nucleic acid metabolism.

Medicine: Explored for its potential therapeutic applications, including as an anticancer and antiviral agent.

Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry

Vergleich Mit ähnlichen Verbindungen

6-Thioguanine: Another thiopurine nucleoside analog with similar anticancer properties.

6-Mercaptopurine: A thiopurine used in the treatment of leukemia and autoimmune diseases.

Azathioprine: A prodrug that is converted to 6-mercaptopurine in the body and used as an immunosuppressant

Uniqueness of Thioinosine: Thioinosine is unique among thiopurines due to its specific sulfur substitution at the 6-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool for studying nucleic acid metabolism and exploring new therapeutic applications .

Eigenschaften

IUPAC Name |

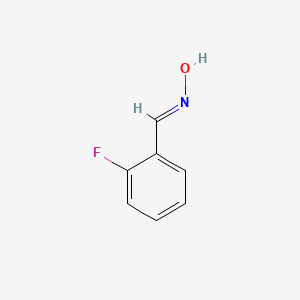

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGPJODWTZCHGF-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-25-4, 4988-64-1 | |

| Record name | 6-Thioinosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioinosine [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purine-6-thiol, 9-ribofuranosyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004988641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-thioinosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOINOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46S541971T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bromo[4-(4-morpholinylmethyl)phenyl]magnesium](/img/structure/B3415928.png)